molecular formula C6H2BrClF3N B1403565 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine CAS No. 1211521-13-9

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1403565
CAS No.: 1211521-13-9
M. Wt: 260.44 g/mol
InChI Key: GZYFDBLTSIPCQH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring.

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, reactivity, and the conditions under which the reaction takes place .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon-carbon bonds during the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in the pharmaceutical and agrochemical industries .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemicals and pharmaceuticals. It interacts with various enzymes and proteins, influencing their activity. For instance, the compound’s trifluoromethyl group can enhance the binding affinity to target proteins, thereby modulating their function. The interactions between this compound and biomolecules are primarily driven by its ability to form hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The compound’s trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity and specificity to target molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, organ toxicity, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its activity and function, as well as its interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-hydrazino-6-(trifluoromethyl)pyridine with bromine in chloroform at room temperature, followed by refluxing . The reaction conditions are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-bromo-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 3-Chloro-6-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-bromo-3-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFDBLTSIPCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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